![molecular formula C12H22Br4O3 B14253647 (1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane CAS No. 209806-87-1](/img/structure/B14253647.png)
(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane
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Overview
Description
(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane is a complex organic compound characterized by multiple bromine atoms and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to bromination and methoxylation reactions under controlled conditions. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove bromine atoms or convert methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation of methoxy groups.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-4-Bromo-1-[(1S)-4-chloro-2-(chloromethyl)-1-methoxybutoxy]-2-(chloromethyl)-1-methoxybutane
- (1S)-4-Bromo-1-[(1S)-4-iodo-2-(iodomethyl)-1-methoxybutoxy]-2-(iodomethyl)-1-methoxybutane
Uniqueness
(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane is unique due to the presence of multiple bromine atoms, which impart distinct chemical properties compared to its chloro and iodo analogs
Biological Activity
The compound (1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane is a complex organic molecule characterized by multiple bromine substituents and methoxy groups. Its structure indicates the presence of chiral centers, which can significantly influence its biological activity. Brominated compounds are known to enhance lipophilicity and bioactivity, making them valuable in medicinal chemistry.
Structural Characteristics
The structural formula of this compound reveals several functional groups that may contribute to its biological properties. The presence of bromine atoms typically enhances the interaction with biological targets, potentially leading to significant pharmacological effects.
Predicted Biological Activities
Based on its structure, the biological activity of This compound can be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances). These predictions suggest potential activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
Interaction Studies
Understanding how this compound interacts with biological macromolecules is critical for drug discovery processes. Interaction studies can reveal the binding affinities and mechanisms of action, which are essential for assessing safety profiles and therapeutic potentials.
Comparative Analysis with Similar Compounds
To further elucidate the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes some related compounds and their known biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromo-2-methylphenol | Bromine substitution on a phenolic ring | Antimicrobial |
2-Bromo-3-methoxyphenylacetic acid | Bromine and methoxy groups on an aromatic ring | Anti-inflammatory |
3-Bromobenzylamine | Simple brominated amine | Antidepressant properties |
This comparison highlights the unique structural characteristics of This compound , suggesting distinct biological activities not observed in simpler analogs.
Case Studies and Research Findings
Recent studies have explored the biological effects of various brominated compounds, emphasizing their potential in therapeutic applications. For instance, compounds with similar bromination patterns have demonstrated:
- Anticancer Activity : Research indicates that brominated derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Brominated compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.
Q & A
Q. How can the stereochemical configuration of (1S)-4-bromo-...-1-methoxybutane be rigorously confirmed in synthetic batches?
Answer:
The stereochemical integrity of the compound can be validated using a combination of techniques:
- Single-crystal X-ray diffraction (SCXRD): Resolve absolute configuration by analyzing anomalous dispersion effects from bromine atoms, as demonstrated in structurally similar brominated compounds .
- Chiral HPLC or GC: Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) and compare retention times with authentic standards.
- NMR spectroscopy: Employ NOESY or ROESY to detect spatial proximity between protons on adjacent stereocenters, confirming the (1S,1'S) configuration. For example, cross-peaks between methoxy (-OCH₃) and bromomethyl (-CH₂Br) groups can validate spatial arrangement .
Q. What synthetic strategies are optimal for introducing multiple bromomethyl groups while preserving methoxy functionality?
Answer:
A stepwise approach minimizes undesired side reactions:
Methoxy protection: Introduce methoxy groups early via Williamson ether synthesis using NaH or K₂CO₃ in anhydrous THF/DMF to avoid nucleophilic displacement by bromine .
Bromomethyl installation: Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light for controlled allylic bromination. Alternatively, employ HBr/H₂O₂ for electrophilic bromination at methyl positions .
Purification: Isolate intermediates via silica gel chromatography (hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water) to remove polybrominated byproducts .
Q. How can competing elimination pathways be suppressed during bromomethylation?
Answer:
Elimination (e.g., HBr loss) is mitigated by:
- Low-temperature reactions: Conduct bromination at 0–5°C to reduce thermal activation of elimination.
- Protic solvents: Use CH₃CN/H₂O mixtures to stabilize carbocation intermediates and suppress base-catalyzed pathways.
- Acid scavengers: Add NaHCO₃ or molecular sieves to neutralize HBr, preventing acid-catalyzed degradation .
- Kinetic monitoring: Track reaction progress via TLC (Rf shifts) or in situ IR to halt reactions at optimal conversion (~90%) .
Q. What analytical methods resolve discrepancies in reported solubility and stability data for this compound?
Answer:
Contradictory data often arise from impurities or storage conditions. To reconcile:
- Differential Scanning Calorimetry (DSC): Measure decomposition onset temperatures under N₂ to assess thermal stability.
- Karl Fischer titration: Quantify trace moisture, which accelerates hydrolysis of methoxy/bromomethyl groups .
- Accelerated stability studies: Store samples in sealed vials under argon at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and compare with freshly synthesized batches .
Q. How can computational modeling guide the design of derivatives with reduced toxicity while retaining bioactivity?
Answer:
- QSAR studies: Train models on brominated ether datasets to predict toxicity endpoints (e.g., LD50, Ames test outcomes). Prioritize derivatives with lower logP (reduced bioaccumulation) and higher polar surface area (improved excretion) .
- Docking simulations: Map interactions between the compound and target proteins (e.g., cytochrome P450 enzymes) to identify substituents that minimize off-target binding. Replace bromine with CF₃ or Cl groups to maintain steric bulk while reducing electrophilicity .
Q. What experimental designs optimize reaction yields in multi-step syntheses of this compound?
Answer:
Apply Design of Experiments (DoE) principles:
- Factorial screening: Vary factors like temperature (40–80°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) to identify critical parameters .
- Response Surface Methodology (RSM): Model non-linear relationships between variables and optimize for maximum yield. For example, a central composite design might reveal that 65°C and 12 mol% Cs₂CO₃ in DMF are optimal for coupling reactions .
- Scale-up validation: Transition from batch to flow chemistry for improved heat/mass transfer, using residence time modules to maintain reaction efficiency at >10 g scale .
Q. How are environmental hazards assessed for brominated byproducts generated during synthesis?
Answer:
- Ecotoxicity assays: Test byproduct mixtures on Daphnia magna (48h LC50) and Vibrio fischeri (bioluminescence inhibition) to estimate aquatic toxicity .
- Persistency studies: Expose byproducts to UV light (λ = 365 nm) and analyze via GC-MS for half-life determination. Bromoalkanes with t₁/₂ > 30 days may require advanced oxidation (e.g., Fenton’s reagent) for degradation .
Properties
CAS No. |
209806-87-1 |
---|---|
Molecular Formula |
C12H22Br4O3 |
Molecular Weight |
533.92 g/mol |
IUPAC Name |
(1S)-4-bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane |
InChI |
InChI=1S/C12H22Br4O3/c1-17-11(9(7-15)3-5-13)19-12(18-2)10(8-16)4-6-14/h9-12H,3-8H2,1-2H3/t9?,10?,11-,12-/m0/s1 |
InChI Key |
DGUZQAQNKIBGTN-QQFIATSDSA-N |
Isomeric SMILES |
CO[C@H](C(CCBr)CBr)O[C@@H](C(CCBr)CBr)OC |
Canonical SMILES |
COC(C(CCBr)CBr)OC(C(CCBr)CBr)OC |
Origin of Product |
United States |
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